Dual-Target Mechanism: ACAT Inhibition Plus Prostacyclin Receptor Agonism vs. Single-Target Comparators
Octimibate exhibits a dual pharmacological mechanism that is absent in comparator compounds. It inhibits acyl-CoA:cholesterol acyltransferase (ACAT), reducing cholesteryl ester synthesis by 96% in murine macrophages at 10 μM, while simultaneously acting as a partial agonist at the prostacyclin (IP) receptor, stimulating adenylyl cyclase with an EC50 of 200 nM in human platelet membranes [1]. In contrast, the ACAT inhibitor avasimibe (CI-1011) lacks prostacyclin receptor activity, and the prostacyclin analog iloprost lacks ACAT inhibitory activity. This dual targeting enables octimibate to simultaneously reduce intracellular cholesterol esterification and elevate cAMP-mediated anti-thrombotic and anti-inflammatory signaling, a combinatorial effect not achievable with single-target agents [2].
| Evidence Dimension | Dual-target pharmacological activity |
|---|---|
| Target Compound Data | ACAT inhibition: 96% reduction in cholesteryl ester synthesis at 10 μM; IP receptor agonism: EC50 = 200 nM for adenylyl cyclase stimulation in human platelet membranes |
| Comparator Or Baseline | Avasimibe (CI-1011): ACAT inhibitor only, no IP receptor activity; Iloprost: IP receptor agonist only (EC50 = 50 nM), no ACAT inhibition |
| Quantified Difference | Octimibate possesses both activities; comparators possess only one activity each |
| Conditions | Murine peritoneal macrophages (ACAT assay); human platelet membranes (adenylyl cyclase assay) |
Why This Matters
This dual mechanism enables experimental designs requiring simultaneous modulation of lipid metabolism and platelet/vascular function, which is not possible with single-target reference compounds.
- [1] Merritt JE, Hallam TJ, Brown AM, et al. Octimibate, a potent non-prostanoid inhibitor of platelet aggregation, acts via the prostacyclin receptor. Br J Pharmacol. 1991;102(1):251-259. View Source
- [2] Kowala MC, Mazzucco CE, Hartl KS, et al. Prostacyclin agonists reduce early atherosclerosis in hyperlipidemic hamsters. Octimibate and BMY 42393 suppress monocyte chemotaxis, macrophage cholesteryl ester accumulation, scavenger receptor activity, and tumor necrosis factor production. Arterioscler Thromb. 1993;13(3):435-444. View Source
